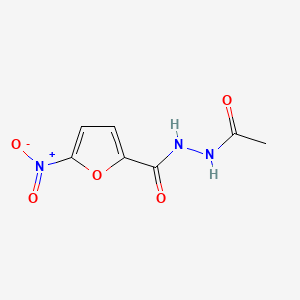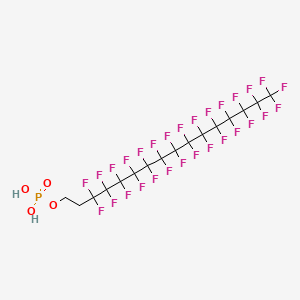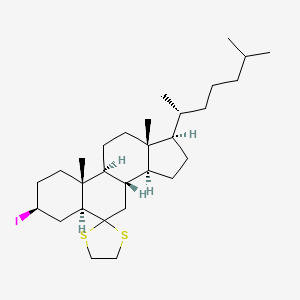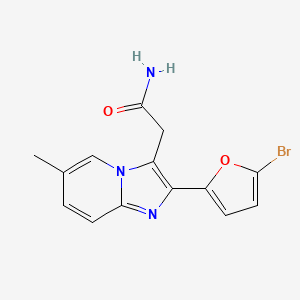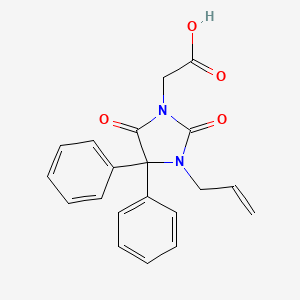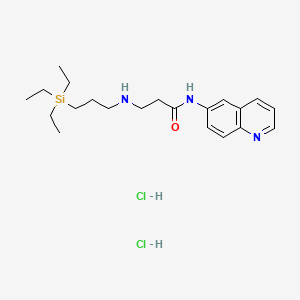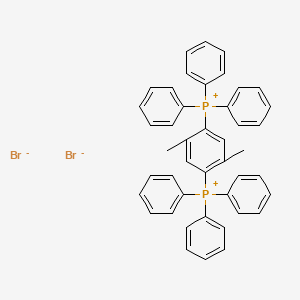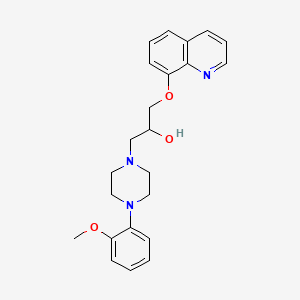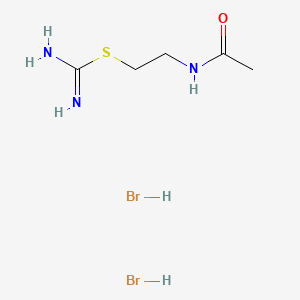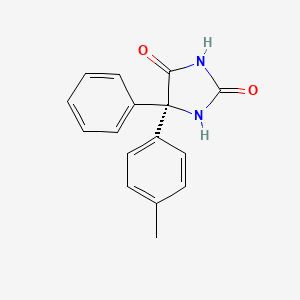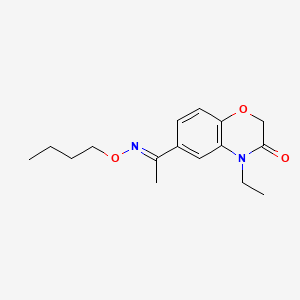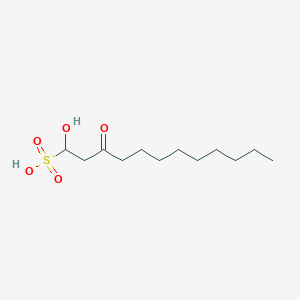
1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is an organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group (C=O)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecanesulfonic acid: Lacks the hydroxyl and keto groups, making it less reactive in certain chemical reactions.
1-Hydroxy-3-oxo-2-dodecanesulfonic acid: Similar structure but with different positioning of functional groups, leading to distinct chemical properties.
Eigenschaften
CAS-Nummer |
783258-71-9 |
|---|---|
Molekularformel |
C12H24O5S |
Molekulargewicht |
280.38 g/mol |
IUPAC-Name |
1-hydroxy-3-oxododecane-1-sulfonic acid |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17/h12,14H,2-10H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
OTIFKYZNUYSJOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


